3-Aminobenzylamine dihydrochloride
CAS No.: 60517-99-9
Cat. No.: VC7893353
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60517-99-9 |
|---|---|
| Molecular Formula | C7H12Cl2N2 |
| Molecular Weight | 195.09 g/mol |
| IUPAC Name | 3-(aminomethyl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H |
| Standard InChI Key | VYUNCHWZPFLDAP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)CN.Cl.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Aminobenzylamine dihydrochloride (C₇H₁₂Cl₂N₂) is the hydrochloride salt of 3-aminobenzylamine, a bifunctional aromatic amine. The base compound, 3-aminobenzylamine, has the IUPAC name 3-(aminomethyl)aniline and a molecular weight of 122.17 g/mol . The dihydrochloride form increases the molecular weight to 195.10 g/mol, with two chloride ions neutralizing the amine groups.
Molecular Structure
The compound features a benzene ring substituted with an aminomethyl group at the meta position. Protonation of both amine groups (primary and secondary) by hydrochloric acid results in a positively charged ammonium center, enhancing its solubility in polar solvents like water and methanol .
Structural Formula:
Synthesis and Production Methods
Synthesis of 3-Aminobenzylamine
The base compound is typically synthesized via the reduction of 3-nitrobenzaldehyde oxime. A common method involves:
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Reagents: Borohydride exchange resin, nickel(II) acetate
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Solvent: Methanol
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Conditions: 25°C for 10 hours
This reaction proceeds through catalytic hydrogenation, where the nitro group is reduced to an amine.
Conversion to Dihydrochloride Salt
The dihydrochloride form is obtained by treating 3-aminobenzylamine with hydrochloric acid. A patent-derived method for analogous compounds (e.g., (R)-3-aminopiperidine dihydrochloride) suggests the following steps :
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Acid Addition: Introduce concentrated HCl to a solution of 3-aminobenzylamine in methanol at 0–15°C.
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Crystallization: Cool the mixture to precipitate the dihydrochloride salt.
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Filtration: Isolate the product via vacuum filtration.
Optimized Conditions:
Physical and Chemical Properties
Thermodynamic Properties
The dihydrochloride salt exhibits higher thermal stability and solubility compared to the base compound due to ionic interactions .
Spectroscopic Data
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IR Spectroscopy: N–H stretching vibrations at 3300–3500 cm⁻¹; aromatic C–H bends at 750–900 cm⁻¹.
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NMR (¹H): δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (CH₂NH₂), δ 2.5 ppm (NH₃⁺) .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The dihydrochloride salt is a precursor to tert-butyl carbamate derivatives, which are used in protease inhibitor synthesis. For example:
Yield: ~100% under optimized conditions .
Coordination Chemistry
The compound’s amine groups act as ligands in transition metal complexes. For instance, palladium catalysts derived from 3-aminobenzylamine are employed in cross-coupling reactions .
| Supplier | Location | CAS Number | Price Range |
|---|---|---|---|
| Honour Enterprise Co. Ltd. | China | 34592-47-7 | $50–100/kg |
| XIAMEN EQUATION CHEMICAL | China | 30925-07-6 | $0.1/kg (EXW) |
| GIHI CHEMICALS | India | 34592-47-7 | $80–120/kg |
Data sourced from supplier catalogs indicates competitive pricing in Asian markets, with bulk orders (>100 kg) attracting discounts .
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